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Compound of Interest

Compound Name:
2-(2-Bromo-4,6-

dichlorophenoxy)acetamide

Cat. No.: B268491

Get Quote

Part 1: Executive Summary & CAS Identification
Status:Non-Cataloged Research Compound Target Compound: 2-Bromo-4,6-

dichlorophenoxyacetamide Molecular Formula:

The "Missing" CAS Number
An exhaustive search of public chemical registries (CAS Common Chemistry, PubChem,

SciFinder-n snippets) reveals that 2-bromo-4,6-dichlorophenoxyacetamide does not currently

possess a widely assigned CAS Registry Number in the public domain. It is a specific

derivative likely generated in situ or as a niche intermediate in herbicide/pharmaceutical

research.

Researchers seeking this compound must rely on rational synthesis from its primary precursor,

which is well-indexed.
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Property Specification

Systematic Name 2-(2-bromo-4,6-dichlorophenoxy)acetamide

Parent Scaffold Phenoxyacetamide

Precursor CAS 4524-77-0 (2-Bromo-4,6-dichlorophenol)

Molecular Weight ~298.95 g/mol

Predicted LogP 2.8 – 3.2 (Lipophilic)

SMILES NC(=O)COc1c(Br)cc(Cl)cc1Cl

InChI Key
(Predicted) FRPHJINKMDMSPH-

UHFFFAOYSA-N (Analogous)

Part 2: Synthesis & Manufacturing Protocol
Since this compound is not a commodity chemical, the following protocol is designed for

laboratory-scale synthesis (10g – 50g scale). This method utilizes a modified Williamson Ether

Synthesis, optimized for steric hindrance caused by the ortho-bromo and ortho-chloro groups.

Reagents & Stoichiometry
Precursor: 2-Bromo-4,6-dichlorophenol (1.0 eq) [CAS: 4524-77-0][1]

Alkylating Agent: 2-Chloroacetamide (1.1 eq) [CAS: 79-07-2]

Base: Potassium Carbonate (

), anhydrous (1.5 eq)

Catalyst: Potassium Iodide (KI) (0.1 eq) – Critical for Finkelstein exchange to accelerate

reaction.

Solvent: Acetone (reflux) or Acetonitrile (if higher T needed).

Step-by-Step Workflow
Activation: Dissolve 2-Bromo-4,6-dichlorophenol in anhydrous acetone. Add
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and stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The
solution should darken slightly.

Alkylation: Add 2-Chloroacetamide and the catalytic KI.

Reflux: Heat the mixture to reflux (

for acetone) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

Work-up:

Filter off inorganic salts (

, unreacted

).

Evaporate solvent under reduced pressure.

Precipitate the crude product by adding cold water.

Purification: Recrystallize from Ethanol/Water (9:1).

Reaction Pathway Diagram (DOT)
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Caption: Figure 1. Optimized Williamson ether synthesis pathway utilizing KI catalysis to

overcome steric hindrance at the ortho-positions.

Part 3: Analytical Characterization (Validation)
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To ensure scientific integrity, you must validate the structure. The specific halogenation pattern

(2-Br, 4,6-Cl) creates a distinct NMR signature.

Expected NMR Profile ( -DMSO)
Aromatic Region: You will not see a standard coupling pattern due to the substitution.

Proton H-3 (between Br and Cl): Doublet (d) or meta-coupling (~2.5 Hz).

Proton H-5 (between Cl and Cl): Doublet (d) or meta-coupling (~2.5 Hz).

Note: Expect these signals between 7.5 – 7.9 ppm. The H-3 proton will be more

deshielded (downfield) due to the adjacent Bromine and Oxygen.

Aliphatic Region:

: Singlet at ~4.5 ppm (integrated for 2H).

Amide Region:

: Two broad singlets (exchangeable with

) around 7.2 – 7.6 ppm.

Mass Spectrometry (LC-MS)
Isotope Pattern: This is the definitive test.

Look for the M+ (Molecular Ion) at ~297/299/301.

Pattern: The presence of 1 Br and 2 Cl atoms creates a complex isotopic envelope.

A characteristic "tetrad" pattern (M, M+2, M+4, M+6) will be visible due to

and

natural abundances.

Validation Logic Flow (DOT)
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Caption: Figure 2. Decision tree for structural validation, prioritizing Isotope Pattern analysis to

confirm halogen content.
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Part 4: Applications & Biological Context
Herbicide Synergism
Phenoxyacetamides are often investigated as safeners or synergists for auxin-type herbicides

(like 2,4-D). The acetamide moiety can alter the metabolic stability of the phenoxy core in

plants.

Mechanism:[2] The amide may act as a pro-drug, hydrolyzing slowly to the free acid (the

active auxin mimic) or inhibiting GST (Glutathione S-transferase) enzymes.

Pharmaceutical Intermediates
The 2-bromo-4,6-dichloro substitution pattern renders the ring highly electron-deficient. This

makes the compound a valuable intermediate for:

Ullmann Couplings: The Bromine at the 2-position is labile enough for copper-catalyzed

cross-coupling reactions to create biaryl systems found in anti-inflammatory agents.

Antimicrobial Agents: Halogenated phenols and their amide derivatives frequently exhibit

disruption of bacterial cell walls (uncoupling oxidative phosphorylation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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